Bromophenophos

Description

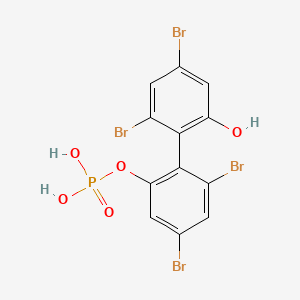

Bromophenophos (IUPAC name: 3,3',5,5'-tetrabromo-2,2'-biphenyldiol monophosphate) is an organophosphate anthelmintic primarily used to treat fascioliasis (liver fluke infections) in livestock. Its chemical formula is C₁₂H₉Br₄O₅P, with a molecular weight of 581.77 g/mol . Structurally, it contains four bromine atoms attached to a biphenyl backbone and a phosphate ester group, contributing to its bioactivity and environmental persistence . This compound acts as an uncoupler of oxidative phosphorylation, disrupting energy production in parasites .

Properties

CAS No. |

23015-40-9 |

|---|---|

Molecular Formula |

C12H7Br4O5P |

Molecular Weight |

581.77 g/mol |

IUPAC Name |

[3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C12H7Br4O5P/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)21-22(18,19)20/h1-4,17H,(H2,18,19,20) |

InChI Key |

GGGATFRVOBEKQO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)OP(=O)(O)O)Br)Br |

Canonical SMILES |

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)OP(=O)(O)O)Br)Br |

Other CAS No. |

23015-40-9 |

Synonyms |

3,3',5,5'-tetrabromo-2,2'-biphenyldiol mono(dihydrogen phosphate) 4,4',6,6'-tetrabromo-3,3'-biphenyldiol-2-dihydrogen phosphate Acedist bromofenofos bromophenophos bromphenophos |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

Bromophenophos belongs to a class of halogenated organophosphates. Key structural analogs and functionally similar compounds include niclofolan, nitroxynil, hexachlorophene, and bithionol.

Table 1: Chemical Properties of this compound and Comparators

<sup>a</sup> Predicted octanol-water partition coefficient.

Mechanism of Action and Potency

All these compounds disrupt mitochondrial ATP synthesis by uncoupling oxidative phosphorylation. However, their potency varies:

Table 2: Relative Potency in Inducing ATP-ase Activity (Rat Liver Mitochondria)

| Compound | Effective Concentration (µM) | Relative Potency vs. DNP<sup>b</sup> |

|---|---|---|

| This compound | >140 | 0.5x |

| Niclofolan | 50 | 1.0x |

| Nitroxynil | 55 | 1.0x |

| Hexachlorophene | 75 | 0.8x |

| Bithionol | 100 | 0.6x |

<sup>b</sup> 2,4-Dinitrophenol (DNP) is a reference uncoupler. This compound requires higher concentrations to achieve similar effects, indicating lower intrinsic activity .

Toxicity Profiles

Table 3: Acute Toxicity Data (LD₅₀, mg/kg)

Environmental and Regulatory Considerations

- Persistence: this compound's bromine atoms confer environmental stability, leading to residues in milk up to 24 ng/mL even post-treatment .

- Regulatory Status: Withdrawal periods for this compound are often inadequately enforced, resulting in detectable residues in dairy products . In contrast, nitroxynil and niclofolan have stricter withdrawal guidelines due to higher potency and lower residue risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.